2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
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Overview
Description
2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a methylsulfonyl group, and a pyridazinyl moiety
Preparation Methods
The synthesis of 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridazinyl ring.
Introduction of the methylsulfonyl group: The methylsulfonyl group is introduced through sulfonation reactions, often using reagents like methylsulfonyl chloride.
Coupling with the fluorobenzamide: The final step involves coupling the pyridazinyl intermediate with 2-fluorobenzamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing automated synthesis techniques and large-scale reactors.
Chemical Reactions Analysis
2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methylsulfonyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide include:
2-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide: This compound has a similar structure but with a sulfonamide group instead of a benzamide group.
2-fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzoic acid: This compound features a pyrrolo[2,3-d]pyrimidinyl moiety instead of the pyridazinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c1-26(24,25)17-10-9-16(21-22-17)12-5-4-6-13(11-12)20-18(23)14-7-2-3-8-15(14)19/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUFXWZYYREDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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